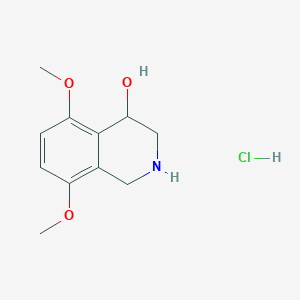
5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride (C11H16ClNO3) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a tetrahydroisoquinoline backbone with two methoxy groups at the 5 and 8 positions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClNO3 |
| Molecular Weight | 233.71 g/mol |
| CAS Number | 102073-77-8 |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Biological Activity Overview
Research indicates that compounds within the tetrahydroisoquinoline family exhibit a variety of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Specifically, this compound has been studied for its potential roles in neuroprotection and modulation of neurotransmitter systems.
Neuroprotective Effects
One of the significant areas of interest for this compound is its neuroprotective properties. Studies have shown that tetrahydroisoquinoline derivatives can protect neurons from oxidative stress and apoptosis. For instance:
- Case Study : In a study published in Journal of Medicinal Chemistry, researchers demonstrated that derivatives similar to this compound exhibited protective effects against glutamate-induced toxicity in neuronal cell cultures. The mechanism was attributed to the modulation of calcium influx and reduction of reactive oxygen species (ROS) production .
Anticancer Activity
Tetrahydroisoquinoline derivatives have also been evaluated for their anticancer potential. Preliminary results suggest that this compound may inhibit tumor growth through various mechanisms:
- Research Findings : A study indicated that this compound inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's ability to modulate signaling pathways associated with cancer cell survival was highlighted as a promising avenue for further research .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties that help mitigate oxidative stress in cells.
- Neurotransmitter Modulation : It influences dopamine and serotonin levels in the brain, which may contribute to its neuroprotective effects.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.
Propiedades
Número CAS |
102073-77-8 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C11H15NO3/c1-14-9-3-4-10(15-2)11-7(9)5-12-6-8(11)13/h3-4,8,12-13H,5-6H2,1-2H3 |
Clave InChI |
WHRGDXAUJLJDPU-UHFFFAOYSA-N |
SMILES |
COC1=C2CNCC(C2=C(C=C1)OC)O.Cl |
SMILES canónico |
COC1=C2CNCC(C2=C(C=C1)OC)O |
Sinónimos |
1,2,3,4-tetrahydro-5,8-dimethoxy-4-Isoquinolinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















